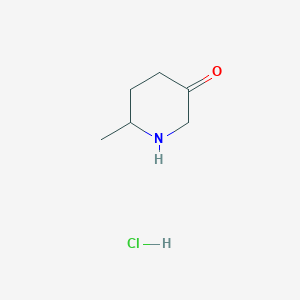

6-Methylpiperidin-3-one hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

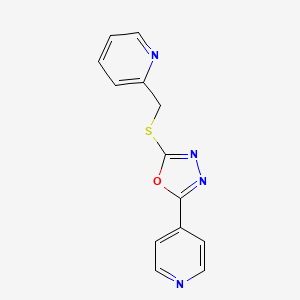

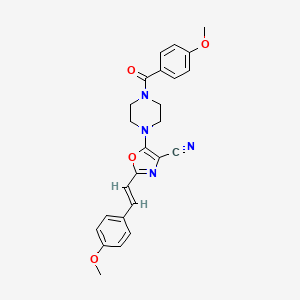

6-Methylpiperidin-3-one hydrochloride is a chemical compound with the CAS Number: 2138204-13-2 . It has a molecular weight of 149.62 . The IUPAC name for this compound is 6-methylpiperidin-3-one hydrochloride .

Synthesis Analysis

The synthesis of similar compounds, such as 2-piperidinones, has been achieved through an organophotocatalysed [1+2+3] strategy . This strategy enables the one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds . An asymmetric synthesis of ((3 R,6 R)-6-methylpiperidin-3-yl)methanol, a potent dual orexin receptor antagonist MK-6096 piperidine core unit, has been described . This synthesis utilizes commercially available (S)-propylene oxide as a starting material and organocatalyzed asymmetric Michael addition reaction as a key step .

Molecular Structure Analysis

The InChI code for 6-Methylpiperidin-3-one hydrochloride is 1S/C6H11NO.ClH/c1-5-2-3-6 (8)4-7-5;/h5,7H,2-4H2,1H3;1H .

Physical And Chemical Properties Analysis

6-Methylpiperidin-3-one hydrochloride has a molecular weight of 149.62 .

Aplicaciones Científicas De Investigación

Drug Synthesis and Design

6-Methylpiperidin-3-one hydrochloride is a valuable building block in the synthesis of various pharmaceutical compounds. Its piperidine core is a common motif in many drugs, contributing to a wide range of pharmacological activities . The compound’s structure allows for the introduction of various substituents, enabling the design of novel molecules with potential therapeutic benefits.

Pharmacological Research

In pharmacology, 6-Methylpiperidin-3-one hydrochloride is used to study the biological activity of piperidine derivatives. These compounds are present in over twenty classes of pharmaceuticals and play a significant role in the development of new drugs . Researchers utilize this compound to explore its effects on different biological targets and pathways.

Material Science Applications

The unique chemical structure of 6-Methylpiperidin-3-one hydrochloride makes it a candidate for developing novel materials. It has been studied for its potential use as a corrosion inhibitor, contributing to the creation of eco-friendly metal corrosion inhibitors . This application is particularly relevant in industries where metal longevity and environmental impact are critical concerns.

Catalysis

In the field of catalysis, 6-Methylpiperidin-3-one hydrochloride can be employed to facilitate various chemical reactions. Its structure may allow it to act as a ligand or organocatalyst, potentially improving the efficiency and selectivity of synthetic processes . This application is crucial for developing cost-effective and sustainable industrial chemical production methods.

Development of Novel Materials

6-Methylpiperidin-3-one hydrochloride’s reactivity and structural features are explored for the development of new materials with unique properties. It can serve as a precursor for synthesizing heterocycles containing both piperidine and pyridine rings, which are challenging to produce efficiently . These materials have applications in organic synthesis and could lead to advancements in various fields, including electronics and nanotechnology.

Pharmaceutical Industry

The compound is integral to the pharmaceutical industry, where it is used to create piperidine derivatives that are key components in many FDA-approved drugs . Its versatility allows for the development of compounds with a wide range of therapeutic applications, from anticancer and antiviral agents to treatments for neurological disorders.

Propiedades

IUPAC Name |

6-methylpiperidin-3-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c1-5-2-3-6(8)4-7-5;/h5,7H,2-4H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWFMRQAUOAAUHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)CN1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,5-Dimethylthien-3-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2363794.png)

![(E)-N-[(2-Cyclopropyloxolan-2-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2363798.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-bromofuran-2-carboxamide](/img/structure/B2363802.png)

![[1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 4-cyanobenzoate](/img/structure/B2363806.png)

![1-(7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide](/img/structure/B2363807.png)

![3-[5-Methyl-2-(phenylmethoxycarbonylamino)phenyl]sulfanylpropanoic acid](/img/structure/B2363808.png)